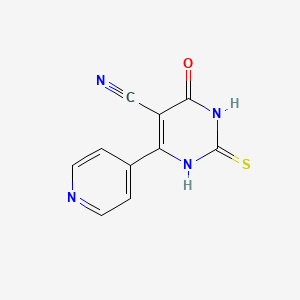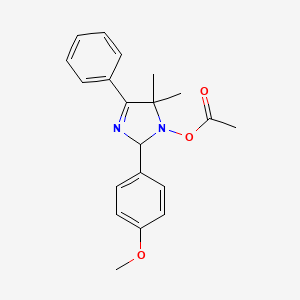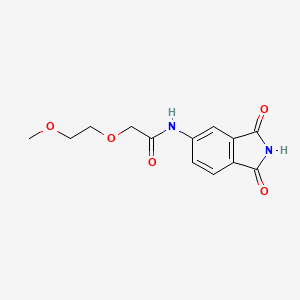![molecular formula C17H21BrN2S B5122861 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool compound to investigate the function of GSK-3 and its downstream signaling pathways.
作用機序
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a highly selective inhibitor of GSK-3, with IC50 values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively. It binds to the ATP-binding site of GSK-3 and prevents its phosphorylation of downstream targets. By inhibiting GSK-3, this compound can activate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can promote the proliferation and differentiation of various cell types, including embryonic stem cells, neural stem cells, and pancreatic cells. This compound can also protect neurons from oxidative stress and prevent β-amyloid-induced neurotoxicity in Alzheimer's disease models. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has several advantages for lab experiments. It is highly selective for GSK-3 and does not significantly inhibit other kinases. It is also water-soluble and can be easily handled in aqueous solutions. However, this compound has some limitations. It can be toxic at high concentrations and can induce apoptosis in some cell types. In addition, its effects on cell differentiation may vary depending on the cell type and culture conditions.
将来の方向性
There are several future directions for research on 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area is the investigation of the role of GSK-3 in cancer and the development of GSK-3 inhibitors as anti-cancer drugs. Finally, the use of this compound in regenerative medicine and tissue engineering is an exciting area of research, with potential applications in the treatment of various diseases and injuries.
合成法
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to this compound through a series of reactions. The final product is obtained as a hydrobromide salt, which is water-soluble and can be easily handled in aqueous solutions.
科学的研究の応用
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic cells. This compound has also been used to investigate the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17;/h6-9,12-13H,1-5,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMJTRUBFLNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC4=NCCN34.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)



![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)